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Compound of Interest

Compound Name: Aminopyrazine

Cat. No.: B029847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Aminopyrazine, identified by the CAS number 5049-61-6, is a heterocyclic amine that

serves as a vital building block in organic synthesis, with significant applications in the

pharmaceutical and chemical industries. Its pyrazine core, a six-membered aromatic ring

containing two nitrogen atoms at positions 1 and 4, imparts unique electronic properties that

make it a valuable scaffold for the development of novel therapeutic agents. This technical

guide provides a comprehensive overview of the chemical and physical properties of 2-

aminopyrazine, detailed experimental protocols for its synthesis, a summary of its suppliers,

and an in-depth look into its burgeoning role in drug discovery, particularly as a precursor for

kinase inhibitors.

Chemical and Physical Properties
2-Aminopyrazine, also known as pyrazinamine, is an off-white to beige crystalline powder. A

comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Aminopyrazine
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Property Value References

IUPAC Name pyrazin-2-amine [1][2]

CAS Number 5049-61-6 [1][2]

Molecular Formula C₄H₅N₃ [1][3]

Molecular Weight 95.10 g/mol [1][3]

Appearance
Off-white to beige crystalline

powder
[4][5]

Melting Point 117-120 °C [4][6]

Boiling Point 250-251 °C (estimated) [7]

Solubility
Soluble in water, alcohol, DMF,

and DMSO.
[7][8]

Density 1.216 ± 0.06 g/cm³ (estimated) [2]

logP (o/w) -0.070 [7]

pKa/pKb 10.99 (pKb) [4]

Canonical SMILES C1=CN=C(C=N1)N [1][2]

InChI Key
XFTQRUTUGRCSGO-

UHFFFAOYSA-N
[2][8]

Synthesis of 2-Aminopyrazine
Several synthetic routes to 2-aminopyrazine have been reported. A common and efficient

method involves the amination of a 2-halopyrazine, such as 2-chloropyrazine. Another

approach utilizes the Hofmann rearrangement of pyrazine-2-carboxamide. Below are detailed

experimental protocols for these syntheses.

Experimental Protocol: Synthesis from 2-Chloropyrazine
This protocol is adapted from the procedure described in U.S. Patent 2,396,067.[4]

Reaction Scheme:
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2-Chloropyrazine 2-Aminopyrazine

+ NH3 (anhydrous)
Ethanol, 150-200 °C

Click to download full resolution via product page

Caption: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine.

Materials:

2-Chloropyrazine

Anhydrous ammonia

Absolute ethanol

Benzene

Autoclave/pressure vessel

Standard laboratory glassware

Procedure:

A mixture of 10 parts by weight of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25

parts of absolute ethanol is prepared.

The mixture is transferred to a pressure vessel (autoclave) and heated with shaking to a

temperature between 150-200 °C. The reaction is typically maintained for several hours.

After the reaction is complete, the vessel is cooled to room temperature, and the pressure is

carefully released.

The solvent and excess ammonia are removed under reduced pressure at room

temperature.

The resulting crystalline brown residue is dissolved in hot benzene.
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The hot solution is filtered to remove any insoluble impurities.

The filtrate is cooled to 5 °C to induce crystallization of the product.

The yellow crystals of 2-aminopyrazine are collected by filtration, washed with cold

benzene, and dried.

Experimental Protocol: Synthesis from 2-Cyanopyrazine
This protocol is based on the method described in Chinese Patent CN105622526A.[8]

Reaction Scheme:

2-Cyanopyrazine 2-Aminopyrazine

+ NaOCl, NaOH
50-60 °C

Click to download full resolution via product page

Caption: Synthesis of 2-Aminopyrazine from 2-Cyanopyrazine.

Materials:

2-Cyanopyrazine

Sodium hypochlorite (NaOCl) solution

Sodium hydroxide (NaOH) solution (20-30 wt%)

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware

Procedure:
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In a three-necked flask, add the sodium hydroxide solution and the sodium hypochlorite

solution.

Slowly add 2-cyanopyrazine to the mixture at room temperature with stirring.

Continue stirring the reaction mixture for 1 hour at room temperature.

Heat the reaction mixture to 50-60 °C and maintain this temperature for 4 hours.

After the reaction is complete, cool the mixture to room temperature.

Extract the aqueous mixture with dichloromethane.

Combine the organic extracts and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield 2-aminopyrazine.

Applications in Drug Discovery
The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, appearing in

numerous compounds with diverse biological activities. Its ability to form key hydrogen bonds

and participate in various chemical transformations makes it an attractive starting point for the

design of novel therapeutics.

Precursor to Antiviral Agents
2-Aminopyrazine is a crucial starting material for the synthesis of the antiviral drug Favipiravir.

Favipiravir has demonstrated broad-spectrum activity against several RNA viruses. The

synthesis of Favipiravir from 2-aminopyrazine involves a multi-step process that modifies the

pyrazine ring and the amino group to yield the final active pharmaceutical ingredient.

Development of Kinase Inhibitors
A significant area of research for 2-aminopyrazine derivatives is in the development of kinase

inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is

implicated in numerous diseases, including cancer and inflammatory disorders.
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Several studies have focused on the design and synthesis of 2-aminopyrazine derivatives as

potent inhibitors of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2). MK-2

is a key downstream effector of the p38 MAPK signaling pathway, which is activated in

response to cellular stress and inflammatory stimuli.

The p38 MAPK/MK-2 signaling pathway plays a critical role in the post-transcriptional

regulation of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).

By inhibiting MK-2, 2-aminopyrazine derivatives can effectively suppress the production of

TNF-α, making them promising candidates for the treatment of inflammatory diseases such as

rheumatoid arthritis and inflammatory bowel disease.[1][7]

MK-2 Signaling Pathway:
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Caption: The p38 MAPK/MK-2 signaling pathway leading to inflammation.
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Experimental Protocol: Synthesis of a 1-(2-
aminopyrazin-3-yl)methyl-2-thiourea Derivative as an
MK-2 Inhibitor
The following is a representative protocol for the synthesis of a 2-aminopyrazine-based MK-2

inhibitor, adapted from the general procedures described in the scientific literature.[1][7]

Experimental Workflow:

Step 1: Synthesis of Intermediate Step 2: Thiourea Formation

Starting Material
(e.g., 2-amino-3-cyanopyrazine)

Reduction
(e.g., with a reducing agent)

Intermediate
(e.g., (2-aminopyrazin-3-yl)methanamine) Reaction with Isothiocyanate Final Product

(1-(2-aminopyrazin-3-yl)methyl-2-thiourea derivative)

Click to download full resolution via product page

Caption: General workflow for the synthesis of a 2-aminopyrazine-based MK-2 inhibitor.

Materials:

(2-aminopyrazin-3-yl)methanamine (or a suitable precursor)

A substituted isothiocyanate (e.g., phenyl isothiocyanate)

Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

Standard laboratory glassware

Procedure:

Dissolve (2-aminopyrazin-3-yl)methanamine in an anhydrous solvent under an inert

atmosphere (e.g., nitrogen or argon).

To this solution, add an equimolar amount of the desired substituted isothiocyanate dropwise

at room temperature.
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Stir the reaction mixture at room temperature for several hours until the reaction is complete

(monitored by thin-layer chromatography).

If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent

under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by

column chromatography on silica gel to afford the pure 1-(2-aminopyrazin-3-yl)methyl-2-

thiourea derivative.

Suppliers
2-Aminopyrazine is commercially available from a variety of chemical suppliers. Purity levels

typically range from 95% to over 98%. A non-exhaustive list of suppliers is provided in Table 2.

Table 2: Selected Suppliers of 2-Aminopyrazine (CAS 5049-61-6)
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Supplier Purity Offered

Sigma-Aldrich (Merck) 98%

BOC Sciences 95%

TCI America >98.0% (GC)

Cayman Chemical ≥98%

Fisher Scientific Not specified

Santa Cruz Biotechnology Not specified

ChemScene ≥98%

Molport Various

BLD Pharm Not specified

Alachem Co., Ltd. NLT 98%

Simson Pharma Limited Custom Synthesis

Gomti Life Sciences India Pvt Ltd 98%

AK Scientific Inc. Not specified

Note: Availability and purity may vary. It is recommended to consult the respective supplier's

catalog for the most current information.

Conclusion
2-Aminopyrazine (CAS 5049-61-6) is a versatile and highly valuable chemical intermediate

with a well-established role in organic synthesis and a rapidly expanding footprint in drug

discovery and development. Its favorable chemical properties and the accessibility of its

scaffold make it an attractive starting point for the synthesis of complex molecules, including

potent antiviral agents and targeted kinase inhibitors. The ongoing exploration of 2-

aminopyrazine derivatives, particularly as inhibitors of signaling pathways like the p38

MAPK/MK-2 cascade, highlights the significant potential of this compound in the development

of novel therapies for a range of human diseases. This guide provides a foundational resource
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for researchers and professionals working with or interested in the multifaceted applications of

2-aminopyrazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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